molecular formula C19H16N2O2S B11684090 (2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11684090
M. Wt: 336.4 g/mol
InChI Key: AYOJDIOUPPVLAI-LICLKQGHSA-N
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Description

(2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a methoxybenzylidene group at the 2-position and dimethyl groups at the 6 and 7 positions. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with 6,7-dimethylthiazolo[3,2-a]benzimidazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can result in the hydrogenation of the double bond in the methoxybenzylidene group, yielding the corresponding saturated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, potassium thiocyanate, and various amines.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxybenzyl)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one.

    Substitution: Formation of derivatives with substituted groups at the methoxy position.

Scientific Research Applications

(2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studies have investigated its potential as an antimicrobial and antifungal agent. The compound’s ability to inhibit the growth of certain bacteria and fungi has been of particular interest.

    Medicine: Research has explored its potential as an anticancer agent. Preliminary studies suggest that the compound may exhibit cytotoxic activity against certain cancer cell lines.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 2-Fluorodeschloroketamine

Comparison: Compared to these similar compounds, (2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of a thiazole and benzimidazole ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its methoxybenzylidene group also contributes to its reactivity and potential for modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H16N2O2S/c1-11-8-15-16(9-12(11)2)21-18(22)17(24-19(21)20-15)10-13-4-6-14(23-3)7-5-13/h4-10H,1-3H3/b17-10+

InChI Key

AYOJDIOUPPVLAI-LICLKQGHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=C(C=C4)OC)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2

Origin of Product

United States

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